![molecular formula C13H9Cl2N3OS2 B1226199 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol CAS No. 339008-21-8](/img/structure/B1226199.png)
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
Scientific Research Applications
Organic Synthesis Building Blocks
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structural motifs are common in various pharmaceuticals and agrochemicals. The presence of a triazole ring, for instance, is a key feature in many drugs due to its mimicry of the peptide bond and its metabolic stability .
Antifungal Agents
Triazole derivatives, including this compound, have been extensively studied for their antifungal properties. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Research
The triazole moiety is a common feature in molecules with anticancer activity. Research has shown that triazole derivatives can be effective in the treatment of cancer by targeting various pathways involved in cancer cell proliferation and survival .
Chemical Biology Probes
In chemical biology, this compound could be used to design probes for the detection of biological molecules. For example, triazole-thiol derivatives have been utilized in the development of surface-enhanced Raman scattering (SERS) based probes for the fast and accurate detection of DNA markers .
properties
IUPAC Name |
5-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS2/c14-8-2-1-7(9(15)5-8)6-19-10-3-4-21-11(10)12-16-13(20)18-17-12/h1-5H,6H2,(H2,16,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWRJEFPWDFZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C3=NC(=S)NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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